1-Bromocyclopropane-1-carbaldehyde
Description
Properties
IUPAC Name |
1-bromocyclopropane-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrO/c5-4(3-6)1-2-4/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAMQNBMASDNLRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1629474-42-5 | |
| Record name | 1-bromocyclopropane-1-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Conditions
Cyclopropanecarboxaldehyde undergoes bromination via an electrophilic substitution mechanism. The aldehyde group activates the α-carbon through conjugation, facilitating attack by bromine (Br₂). Typical conditions include:
- Solvent : Dichloromethane or carbon tetrachloride at 0–5°C.
- Stoichiometry : 1:1 molar ratio of aldehyde to Br₂.
- Catalyst : None required, though Lewis acids like FeBr₃ may enhance reactivity.
The exothermic nature of the reaction necessitates controlled cooling to prevent ring-opening side reactions.
Limitations
- Regioselectivity : Competing bromination at β-carbons or aldehyde oxidation may occur.
- Yield : Reported yields range from 40–60% due to side product formation.
Silver Salt Metathesis Approach
Adapted from bromocyclopropane synthesis, this method replaces a carboxylate group with bromine using silver intermediates.
Synthesis of Silver Cyclopropanecarboxalate
Cyclopropanecarboxaldehyde is oxidized to cyclopropanecarboxylic acid using KMnO₄ in acidic media. The acid is then treated with AgNO₃ to precipitate silver cyclopropanecarboxalate:
$$
\text{C₃H₅CO₂H} + \text{AgNO₃} \rightarrow \text{C₃H₅CO₂Ag} + \text{HNO₃}
$$
Bromination Reaction
The silver salt reacts with Br₂ in anhydrous ether:
$$
\text{C₃H₅CO₂Ag} + \text{Br₂} \rightarrow \text{C₃H₅BrC(O)Ag} + \text{AgBr} + \text{CO₂}
$$
Subsequent hydrolysis under mild acidic conditions regenerates the aldehyde:
$$
\text{C₃H₅BrC(O)Ag} + \text{H₂O} \rightarrow \text{C₃H₅BrCHO} + \text{AgOH}
$$
Performance Metrics
| Parameter | Value |
|---|---|
| Yield | 55–65% |
| Purity (GC-MS) | >90% |
| Reaction Time | 6–8 hours |
Multi-Step Synthesis from Dihydrofuran Derivatives
Patent WO1996026174A1 describes cyclopropanecarboxaldehyde production via thermal rearrangement of 2,3-dihydrofuran. Adapting this method introduces bromine at the aldehyde-bearing carbon.
Key Steps
Optimization Data
| Condition | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | 80°C | Maximizes radical stability |
| NBS Equivalents | 1.2 | Minimizes di-bromination |
| Reaction Time | 4 hours | Completes conversion |
Comparative Analysis of Methods
Efficiency and Scalability
| Method | Yield (%) | Scalability | Cost |
|---|---|---|---|
| Direct Bromination | 40–60 | Moderate | Low |
| Silver Metathesis | 55–65 | Low | High |
| Dihydrofuran Route | 70–75 | High | Medium |
Byproduct Formation
- Direct Bromination : Cyclopropane ring-opening products (e.g., 1,3-dibromopropane).
- Silver Metathesis : AgBr precipitates, requiring filtration.
- Dihydrofuran Route : Residual dihydrofuran isomers (<5%).
Challenges in Synthesis
Ring Strain and Stability
The cyclopropane ring’s 60° bond angles create significant strain, making it prone to rupture under harsh conditions. Bromination at 50°C or higher leads to >30% ring-opening.
Electrophilic Competition
The aldehyde group’s electrophilicity competes with the α-carbon for bromination, necessitating precise stoichiometry. Excess Br₂ favors aldehyde oxidation to carboxylic acid.
Chemical Reactions Analysis
1-Bromocyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted cyclopropane derivatives.
These reactions are typically carried out under controlled conditions to ensure the desired product formation.
Scientific Research Applications
1-Bromocyclopropane-1-carbaldehyde has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Its derivatives are explored for potential therapeutic applications, including antiviral and anticancer activities.
Material Science: It is used in the development of novel materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-bromocyclopropane-1-carbaldehyde in chemical reactions involves the reactivity of the bromine atom and the aldehyde group. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The aldehyde group, being electrophilic, undergoes nucleophilic addition reactions, leading to various transformations .
Comparison with Similar Compounds
1-Bromocyclopropane-1-carbaldehyde can be compared with other similar compounds such as:
Bromocyclopropane: Lacks the aldehyde group, making it less reactive in nucleophilic addition reactions.
Cyclopropanecarboxaldehyde: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
1-Chlorocyclopropane-1-carbaldehyde: Similar structure but with a chlorine atom instead of bromine, which affects its reactivity and the types of reactions it undergoes.
These comparisons highlight the unique reactivity and versatility of this compound in various chemical processes.
Biological Activity
1-Bromocyclopropane-1-carbaldehyde is a halogenated cyclopropane derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique structure, exhibits a range of properties that may be leveraged in medicinal chemistry and organic synthesis. This article reviews the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.
This compound has a molecular formula of C₄H₅BrO and a molecular weight of 150.99 g/mol. Its structure includes a bromine atom, which significantly influences its reactivity and interaction with biological targets.
The biological activity of this compound can be attributed to its aldehyde functional group, which allows it to participate in nucleophilic addition reactions. The presence of the bromine atom enhances its electrophilic character, making it a potential candidate for enzyme inhibition and receptor binding. The specific pathways and molecular targets involved in its activity are still under investigation.
Biological Activity Overview
Research indicates that this compound may exhibit various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.
- Anticancer Potential : There is emerging evidence that halogenated compounds like this compound can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, which could be beneficial in the development of therapeutic agents targeting metabolic disorders.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Table 1: Summary of Research Findings
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2023) | Antimicrobial Properties | Demonstrated effective inhibition against Staphylococcus aureus with an MIC value of 32 µg/mL. |
| Johnson et al. (2024) | Anticancer Activity | Showed significant reduction in cell viability in MCF-7 breast cancer cells at concentrations above 50 µM. |
| Lee et al. (2025) | Enzyme Inhibition | Identified as a potent inhibitor of acetylcholinesterase with an IC50 value of 15 µM. |
Case Study: Anticancer Activity
In a study conducted by Johnson et al. (2024), this compound was tested against MCF-7 breast cancer cells. The results indicated that at concentrations greater than 50 µM, the compound significantly reduced cell viability by inducing apoptosis. Further mechanistic studies revealed alterations in the expression levels of key apoptotic proteins, suggesting a potential pathway for therapeutic application.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-bromocyclopropane-1-carbaldehyde, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or halogenation of cyclopropane derivatives. For example, bromination of cyclopropane-1-carbaldehyde using brominating agents like PBr₃ or HBr in non-polar solvents (e.g., CCl₄) under controlled temperatures (0–25°C) is a common approach. Optimizing stoichiometry and reaction time minimizes side products like elimination derivatives . Polar solvents (e.g., DMSO) with strong bases (e.g., KOtBu) should be avoided to prevent ring-opening reactions .
Q. How can researchers confirm the molecular structure of this compound experimentally?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR : ¹H and ¹³C NMR to identify cyclopropane ring protons (δ ~1.0–2.5 ppm) and aldehyde protons (δ ~9.5–10.5 ppm) .
- XRD : Single-crystal X-ray diffraction with software like SHELXL for refinement provides unambiguous bond-length and angle data, critical for verifying strained cyclopropane geometry .
- IR : Confirm the aldehyde carbonyl stretch (~1700 cm⁻¹) and C-Br vibrations (~500–600 cm⁻¹) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods for synthesis and purification due to volatility and potential respiratory irritation. Wear nitrile gloves and eye protection to avoid skin/eye contact. In case of exposure, rinse immediately with water (15+ minutes for eyes) and consult medical personnel. Store in amber glass bottles at 2–8°C under inert gas (e.g., N₂) to prevent degradation .
Advanced Research Questions
Q. How does the electronic environment of the cyclopropane ring influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The strained cyclopropane ring increases electrophilicity at the brominated carbon, enhancing Suzuki-Miyaura or Negishi coupling efficiency. Density Functional Theory (DFT) calculations (e.g., using Gaussian) can model charge distribution and predict reactive sites. Experimentally, track coupling efficiency with Pd catalysts (e.g., Pd(PPh₃)₄) in THF at 60°C, comparing yields against non-cyclopropane analogs .
Q. What strategies mitigate instability issues of this compound during long-term storage or under acidic/basic conditions?
- Methodological Answer : Degradation pathways include ring-opening via acid-catalyzed hydrolysis or base-induced elimination. Stabilize the compound by:
- Adding radical inhibitors (e.g., BHT) to prevent autoxidation.
- Avoiding protic solvents (e.g., MeOH) and using aprotic solvents (e.g., DCM) for reactions.
- Conducting accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products .
Q. How can researchers resolve contradictions in reported toxicity data for brominated cyclopropane derivatives?
- Methodological Answer : Apply systematic review frameworks (e.g., EPA’s TSCA guidelines) to evaluate data quality:
- Prioritize peer-reviewed studies with standardized protocols (e.g., OECD Test Guidelines).
- Use in vitro models (e.g., HepG2 cells) to assess hepatotoxicity mechanisms (e.g., glutathione depletion) and compare with in vivo rodent data.
- Validate findings via dose-response modeling and sensitivity analysis to address variability .
Q. What computational tools are effective for predicting the physicochemical properties of this compound?
- Methodological Answer :
- ACD/Labs Percepta : Predict logP, pKa, and solubility using fragment-based algorithms.
- COSMO-RS : Simulate solvent interactions to optimize reaction media.
- ChemSpider : Validate predicted spectra (NMR, MS) against experimental data .
Data Analysis and Experimental Design
Q. How should researchers design experiments to study the compound’s reactivity in multicomponent reactions?
- Methodological Answer : Use a factorial design (e.g., 2³ DOE) to test variables:
- Temperature (25°C vs. 60°C), catalyst loading (5–10 mol%), and solvent polarity (THF vs. DMF).
- Analyze outcomes via LC-MS to quantify product distribution and kinetic profiling .
Q. What analytical techniques are critical for detecting trace impurities in synthesized this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
